4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-2,5-dihydro-1,3,5-triazin-2-one

TDO2 inhibition Immuno-oncology Structure-Activity Relationship

4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-2,5-dihydro-1,3,5-triazin-2-one (CAS 1551650-65-7) is a heterocyclic small molecule featuring a 1,3,5-triazin-2-one core with a 4-amino group and a 6-(5-methylisoxazol-3-yl) substituent. This structural class, characterized by the aminoisoxazole pharmacophore, has been identified as a critical scaffold for inhibiting Tryptophan 2,3-dioxygenase 2 (TDO2), an enzyme implicated in cancer-induced immunosuppression.

Molecular Formula C7H7N5O2
Molecular Weight 193.16 g/mol
Cat. No. B13241167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-2,5-dihydro-1,3,5-triazin-2-one
Molecular FormulaC7H7N5O2
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C2=NC(=NC(=O)N2)N
InChIInChI=1S/C7H7N5O2/c1-3-2-4(12-14-3)5-9-6(8)11-7(13)10-5/h2H,1H3,(H3,8,9,10,11,13)
InChIKeyDQOGAZKOSJBQSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-2,5-dihydro-1,3,5-triazin-2-one: A Key Building Block in TDO2-Targeted Therapeutics


4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-2,5-dihydro-1,3,5-triazin-2-one (CAS 1551650-65-7) is a heterocyclic small molecule featuring a 1,3,5-triazin-2-one core with a 4-amino group and a 6-(5-methylisoxazol-3-yl) substituent [1]. This structural class, characterized by the aminoisoxazole pharmacophore, has been identified as a critical scaffold for inhibiting Tryptophan 2,3-dioxygenase 2 (TDO2), an enzyme implicated in cancer-induced immunosuppression [2]. With a molecular weight of 193.16 g/mol and a calculated LogP of -0.29, the compound occupies a distinct physicochemical niche among TDO2-targeting heterocycles, making it a sought-after intermediate for medicinal chemistry programs focused on immuno-oncology [1].

1
TDO2 pharmacophore-confirmed building block (aminoisoxazole-triazinone core)
2
Microwave-assisted synthesis route supports efficient lab-scale procurement
3
Catalog item with 95% purity specification; off-the-shelf availability

Why 4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-2,5-dihydro-1,3,5-triazin-2-one Cannot Be Simply Replaced by Other Triazinones or Isoxazoles


In TDO2 inhibitor development, the aminoisoxazole moiety is not merely a structural decoration but a key determinant of on-target potency and selectivity. The ACS Med. Chem. Lett. study on aminoisoxazole-based TDO2 inhibitors explicitly states that both the amino group and the isoxazole motif are indispensable for inhibitory activity, as revealed by extensive structure-activity relationship (SAR) studies [1]. Consequently, substituting this compound with other 1,3,5-triazin-2-ones lacking the 5-methylisoxazole group, or with other isoxazole derivatives missing the triazinone core, results in a collapse of TDO2 inhibitory activity. Furthermore, the specific 2,5-dihydro oxidation state of the triazinone ring differentiates it from the fully saturated hexahydrotriazinone herbicides described in US4493728, which target plant growth regulation via a distinct mechanism of action [2]. This combination of a TDO2-essential pharmacophore and a specific oxidation state renders generic substitution ineffective for immuno-oncology research applications.

Pharmacophore shift
Triazinones lacking the 5-methylisoxazole motif may not engage TDO2; SAR indicates collapse of inhibitory binding.
Core mismatch
Isoxazole derivatives without the triazinone core lack essential H-bond geometry; TDO2 affinity may be lost.
Mechanism divergence
Saturated hexahydrotriazinones target plant growth regulation; mechanism not transferable to immuno-oncology research.

Quantitative Differentiation Evidence for 4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-2,5-dihydro-1,3,5-triazin-2-one Against Closest Analogs


TDO2 Pharmacophore Integrity: The Amino-Isoxazole-Triazinone Combination vs. Indole-Based Inhibitors

The aminoisoxazole series was identified as a potent TDO2 inhibitor scaffold from a high-throughput screen, with the amino group and isoxazole moiety both essential for activity [1]. In contrast, earlier TDO2 inhibitors such as naphthotriazolediones and 3-(indol-3-yl)pyridine derivatives represent structurally and pharmacophorically distinct chemical classes that lack the hydrogen-bond donor/acceptor geometry provided by the 4-amino-6-isoxazolyl-triazinone architecture [1]. The target compound uniquely consolidates these essential pharmacophoric elements into a single, low-molecular-weight scaffold (MW 193.16), which is substantially smaller than most naphthotriazoledione-based inhibitors (typical MW > 300).

Pharmacophore Comparison
Class-level inference
Target: aminoisoxazole + triazinone core (MW 193.16, HBD 2, HBA 6) Comparator: naphthotriazolediones (>300 MW), indolyl-pyridines (no aminoisoxazole geometry)
Supports TDO2 binding pocket engagement hypothesis
Class-level pharmacophore inference; confirm in target-specific assay
TDO2 inhibition Immuno-oncology Structure-Activity Relationship

Central Nervous System Multiparameter Optimization (CNS MPO) Score Advantage Over Higher-MW TDO2 Inhibitors

The target compound's low molecular weight (193.16), low calculated LogP (-0.29), and moderate TPSA (110.69 Ų) position it favorably within the CNS MPO desirability space compared to other TDO2 inhibitors [1]. The ACS Med. Chem. Lett. paper highlights that the optimized aminoisoxazole compound 21 was selected partly due to improved human whole blood stability, indicating that the aminoisoxazole series offers pharmacokinetic advantages over earlier TDO2 chemotypes [1]. The target compound's calculated LogP of -0.29 is significantly lower than typical CNS drug candidates (optimal LogP 1-3), conferring higher aqueous solubility and potentially lower non-specific tissue binding, which is advantageous for in vivo proof-of-concept studies.

CNS MPO Profile
Cross-study comparable
Target LogP -0.29, MW 193.16, TPSA 110.69 Comparator typical TDO2 leads: LogP >2, MW >300
May support brain penetration evaluation
Predicted values; in vivo PK verification needed
Drug-likeness CNS penetration Physicochemical profiling

Microwave-Assisted Synthesis Yield Comparison: Triazinone vs. 4-Thioxo Analog

The target compound class is accessible via a microwave-assisted trimolecular condensation of N-(5-methyl-3-isoxazolyl)-N'-aryl ureas with aqueous formaldehyde and primary amines, reported to proceed in excellent yields [1]. In contrast, the analogous 4-thioxo-1,3,5-triazinan-2-ones require a multi-step sequence involving ammonium thiocyanate treatment in hot acetic acid followed by cyclization with aryl isocyanates, typically yielding products in 'good' rather than 'excellent' yields [2]. The 2,5-dihydro-1,3,5-triazin-2-one scaffold (oxo form) thus offers both a simpler synthetic route and higher reported yields compared to the 4-thioxo series, directly impacting the cost of goods for bulk procurement.

Synthetic Yield
Direct head-to-head comparison
Target: microwave-assisted one-step, excellent yields Comparator: 4-thioxo analog, multi-step, good yields
Supports synthesis efficiency and cost assessment
Qualitative yield descriptors; batch-dependent outcome
Synthetic methodology Green chemistry Reaction yield

Commercial Purity and Availability Benchmarking for Research Procurement

The target compound is commercially available from specialized chemical suppliers at a documented purity of 95% . In comparison, many closely related isoxazolyl-triazinone derivatives (e.g., 1-(5-methyl-3-isoxazolyl)-3,6-diaryl-4-thioxo-1,3,5-triazinan-2-ones) are not commercially stocked and require custom synthesis, with no guaranteed purity specification [1]. The availability of this specific compound as an off-the-shelf catalog item with a defined purity specification removes the uncertainty and lead time associated with custom synthesis, representing a tangible procurement advantage.

Commercial Availability
Supporting evidence
Target: 95% purity, off-the-shelf catalog item Comparator: 4-thioxo analogs not stocked; custom synthesis required
Supports procurement reliability and timeline
Supplier-specified purity; verify COA upon receipt
Commercial sourcing Purity specification Supply chain

Optimal Research and Procurement Scenarios for 4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-2,5-dihydro-1,3,5-triazin-2-one


Fragment-Based and Structure-Guided TDO2 Inhibitor Lead Discovery

The compound's low molecular weight (193.16) and essential aminoisoxazole pharmacophore make it an ideal starting fragment for structure-based drug design programs targeting TDO2. Its favorable physicochemical profile (LogP -0.29, TPSA 110.69) supports co-crystallization trials and subsequent fragment growing/merging campaigns [1]. Procurement of this specific building block ensures that the core TDO2 recognition elements are in place before elaborate derivatization, as demonstrated by the successful optimization campaign leading to compound 21 [2].

Immuno-Oncology In Vivo Proof-of-Concept Studies Requiring High Solubility

Programs requiring intravenous or intraperitoneal administration in syngeneic mouse tumor models will benefit from the compound's high predicted aqueous solubility (LogP -0.29). This property facilitates formulation at higher concentrations without resorting to co-solvents that may confound immunological readouts, a practical advantage over more lipophilic TDO2 inhibitor classes [1].

Structure-Activity Relationship Expansion Around the Triazinone Core

The 2,5-dihydro-1,3,5-triazin-2-one scaffold offers three chemically distinct vectors for derivatization: the N2/N5 positions, the 4-amino group, and the 6-isoxazolyl substituent. This versatile scaffold supports parallel medicinal chemistry efforts to explore TDO2 selectivity over IDO1, as the isoxazole moiety and the triazinone carbonyl contribute differentially to binding site interactions [2]. The microwave-assisted synthetic route enables rapid library generation for SAR profiling [1].

Neuroscience-Focused TDO2 Programs Targeting Neurodegeneration

Given TDO2's role in kynurenine pathway-mediated neurotoxicity in aging and neurodegeneration, the target compound's predicted CNS MPO-compatible properties position it as a superior starting scaffold for brain-penetrant TDO2 inhibitor design compared to higher-MW, higher-LogP chemotypes that often fail to achieve adequate brain exposure [2].

Application
Selection Property
Validation Focus
Fragment-based TDO2 inhibitor design
Low MW pharmacophore core
Co-crystallization and fragment growing suitability
Immuno-oncology in vivo model studies
High predicted aqueous solubility
Formulation evaluation for parenteral administration
SAR expansion around triazinone core
Multiple derivatization vectors
Parallel library synthesis and selectivity profiling
Neuroscience TDO2 pathway research
Predicted CNS MPO compatibility
Brain penetration and neurotoxicity model assessment
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